1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Drug Discovery and Development
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govmdpi.com Its prevalence in numerous biologically active molecules underscores its importance in drug discovery. nih.govrsc.org The unique structural and electronic properties of the imidazole moiety contribute to its versatile role in interacting with various biological targets. nih.gov The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzymes and receptors. nih.gov This amphoteric nature, meaning it can act as both an acid and a base, further enhances its ability to engage in diverse biological interactions. mdpi.com
Imidazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.org Marketed drugs containing the imidazole scaffold are used to treat a wide array of conditions, highlighting the clinical success of this heterocyclic system. nih.gov The imidazole core is a key component in many natural products, such as the amino acid histidine and purines found in DNA, which further illustrates its fundamental role in biological systems. mdpi.com
The development of novel imidazole-containing compounds remains an active area of research. Scientists continue to explore the chemical space around the imidazole scaffold to design new therapeutic agents with improved efficacy and safety profiles. The structural versatility of the imidazole ring allows for the synthesis of large libraries of derivatives, which can be screened for a wide range of biological activities. nih.gov
Historical Perspectives on Imidazole Research in Bioactive Molecule Design
The history of imidazole dates back to the 19th century, with its first synthesis reported in the 1850s. nih.gov Since its discovery, the imidazole ring has been a subject of intense scientific investigation due to its presence in many essential biological molecules. nih.gov The recognition of the imidazole group in naturally occurring compounds like histamine (B1213489) and histidine spurred interest in its potential as a pharmacophore.
The therapeutic potential of synthetic imidazole derivatives became increasingly apparent throughout the 20th century. A significant milestone in the history of imidazole-based drugs was the development of antifungal agents. These compounds demonstrated the ability of the imidazole scaffold to effectively inhibit fungal growth. The exploration of imidazole chemistry has led to the discovery of numerous other bioactive molecules, solidifying its status as a privileged structure in medicinal chemistry. The ongoing research into imidazole derivatives continues to build on this rich historical foundation, with the aim of developing new and improved treatments for a variety of diseases. nih.gov
A Note on 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
While the imidazole scaffold is of significant interest, specific research on This compound is not extensively documented in publicly available scientific literature. The following table summarizes the general properties that can be inferred for this class of compounds based on related structures.
| Property | Inferred Information |
| Chemical Formula | C10H8Cl2N2O |
| Molecular Weight | 259.09 g/mol |
| Structural Class | N-alkoxyimidazole |
| Key Features | Imidazole ring, 2,4-dichlorobenzyl group, Ether linkage |
The synthesis of related N-alkoxyimidazoles can be challenging. General synthetic strategies for N-alkoxy-benzimidazoles have been developed, which may provide insights into potential routes for the synthesis of this compound. One such method involves the base-mediated cyclization-alkylation of 2-nitroaniline-derived enamines. researchgate.net Another general approach for creating N-alkylated imidazoles involves the reaction of imidazole with an appropriate alkyl halide.
The biological activity of this compound has not been specifically detailed. However, the presence of the 2,4-dichlorobenzyl moiety is a common feature in several well-known antifungal agents. This suggests that the compound could potentially exhibit antifungal properties. For instance, imidazole derivatives containing a 2,4-dienone motif have been found to possess broad-spectrum antifungal and antibacterial activity. nih.gov The fungicidal activity of many imidazole-based drugs is attributed to their ability to inhibit the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.
Further research is necessary to elucidate the specific chemical properties, establish reliable synthetic methods, and evaluate the biological activity of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(10(12)5-9)6-15-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRGZUBRFXYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 2,4 Dichlorobenzyl Oxy 1h Imidazole and Its Analogues
Established Synthetic Routes for Imidazole (B134444) Derivatives
The construction of the imidazole core and its subsequent modification are well-established fields, with several classic and versatile methods available to chemists.
The synthesis of the imidazole ring can be achieved through various pathways, often involving the condensation of smaller building blocks. These methods provide access to a wide range of substituted imidazoles. ijpsjournal.com
Debus-Radziszewski Synthesis: First reported in 1858, this is the original method for imidazole synthesis. wikipedia.org It involves a three-component condensation reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orguobasrah.edu.iq While yields can be relatively low, the method is still utilized for generating C-substituted imidazoles. wikipedia.org A common modern adaptation involves reacting benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid to produce highly substituted imidazoles. nih.gov
Van Leusen Imidazole Synthesis: This highly adaptable method utilizes tosylmethyl isocyanides (TosMICs), aldehydes, and primary amines to produce a variety of imidazole derivatives. ijpsjournal.comwikipedia.org The reaction can be performed as a three-component reaction where the aldimine intermediate is generated in situ. wikipedia.org This pathway is widely used in the synthesis of medicinal molecules due to its versatility. mdpi.com
Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride. While historically significant, its utility can be limited.
Synthesis from α-Haloketones: A common route involves the reaction of an α-haloketone with an amidine. wjpsonline.com This method was successfully used to synthesize 2,4-diphenyl imidazole from phenacyl bromide and benzamidine. wjpsonline.com Similarly, α-amino ketones can react with reagents like potassium thiocyanate (B1210189) to form 2-mercaptoimidazoles, from which the sulfur can be easily removed to yield the desired imidazole. wjpsonline.comresearchgate.net
A summary of key foundational synthesis methods is presented below.
| Synthesis Method | Key Reactants | Typical Product |
| Debus-Radziszewski | Dicarbonyl, Aldehyde, Ammonia | C-Substituted Imidazoles |
| Van Leusen | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | 1,4,5-Trisubstituted Imidazoles |
| From α-Haloketones | α-Haloketone, Amidine | 2,4- or 2,5-Disubstituted Imidazoles |
| From α-Amino Ketones | α-Amino Ketone, Potassium Thiocyanate | 2-Mercaptoimidazoles (precursor) |
Once the imidazole core is formed, or concurrently during its formation, various side chains and substituents are introduced. For complex analogues like isoconazole, this involves a multi-step process. A general and illustrative pathway involves N-alkylation followed by O-alkylation.
A representative synthesis for an isoconazole-type structure begins with a substituted acetophenone. google.com
Preparation of an α-halohydrin: A starting material like 2,4-dichloroacetophenone is halogenated and then reduced. For instance, trichloroacetophenone can be reduced to form 1-(2,4-dichlorophenyl)-2-chloro-ethanol. google.com
N-Alkylation of Imidazole: The resulting chloro-ethanol derivative reacts with imidazole in an N-alkylation reaction to form a key intermediate, such as α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. google.compatsnap.com This step attaches the imidazole ring to the side chain.
O-Alkylation (Etherification): The hydroxyl group of the intermediate is then etherified. This is typically achieved by reacting it with a substituted benzyl (B1604629) halide, such as 2,6-dichlorobenzyl chloride, under basic conditions, often with a phase-transfer catalyst. google.comgoogle.com This final step forms the ether linkage characteristic of many antifungal azoles.
For the specific compound 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole, a more direct route would involve the O-alkylation of a 1-hydroxyimidazole (B8770565) precursor with 2,4-dichlorobenzyl chloride. General derivatization techniques like acylation are also common, where reagents like acid halides or anhydrides react with the imidazole ring to produce derivatives that are often more stable and volatile. libretexts.org
Novel Synthetic Approaches and Catalyst Applications
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing imidazole derivatives. This has led to the exploration of new reaction conditions and the application of a wide range of catalysts. researchgate.net
Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy. ijpsjournal.com The use of novel catalysts has significantly improved the synthesis of polysubstituted imidazoles via MCRs. These catalysts can be heterogeneous, allowing for easy recovery and reuse, or homogeneous, including organocatalysts. researchgate.nettandfonline.com
Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and higher yields compared to conventional heating. uobasrah.edu.iqresearchgate.net
The table below showcases a variety of modern catalytic systems used for the synthesis of substituted imidazoles.
| Catalyst | Reactants | Conditions | Key Advantages |
| Cr₂O₃ Nanoparticles | Aromatic Aldehydes, Benzil, Ammonium Acetate | Microwave, H₂O | Reusable catalyst, short reaction times, excellent yields. researchgate.net |
| n-Bu₄NBr | Benzil, Amines, Aldehydes, Ammonium Acetate | t-BuOH, 80°C | Good yields for tetrasubstituted imidazoles. tandfonline.com |
| Glutamic Acid | 1,2-Dicarbonyls, Aldehydes, Amines, Ammonium Acetate | Thermal, Solvent-free | Organocatalytic, high-yielding. tandfonline.com |
| Copper (CuI) | Iodobenzene, Imidazole | K₃PO₄, DMF | Enables N-arylation of imidazole in quantitative yields. nih.gov |
| N-Heterocyclic Carbene (NHC) | Not specified | Not specified | Efficient organocatalyst for one-pot tandem synthesis. tandfonline.com |
Another novel approach involves the use of carbenoid intermediates. A synthesis of miconazole (B906), a related antifungal, was achieved by reacting a diazoketone with imidazole in the presence of a copper catalyst, Cu(acac)₂, to form the key ethanone (B97240) intermediate. scielo.org.mx This demonstrates an alternative to traditional alkylation methods.
Stereoselective Synthesis and Chiral Resolution Techniques
Many imidazole-based pharmaceuticals, including analogues of this compound like isoconazole, are chiral molecules. wikipedia.org The synthesis of these compounds as single enantiomers is highly desirable, as different enantiomers can have different biological activities. This can be achieved either by separating a racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (stereoselective synthesis).
Chiral Resolution: This is a common technique used to separate enantiomers from a 50:50 mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for this purpose. researchgate.net For example, polysaccharide-based columns like Chiralcel OJ-H have been successfully used to achieve baseline separation of antifungal drug enantiomers. researchgate.net Another effective method is cyclodextrin-capillary zone electrophoresis (CD-CZE), where chiral selectors like hydroxypropyl-α-cyclodextrin or hydroxypropyl-β-cyclodextrin are added to the buffer to achieve separation. nih.gov
Stereoselective Synthesis: This approach aims to create predominantly one enantiomer from the beginning. A key strategy is the use of chiral catalysts. For example, chiral 5-aminoimidazole nucleophilic catalysts have been designed and applied to the kinetic resolution of arylalkylcarbinols, achieving excellent enantioselectivities. dntb.gov.ua Another advanced strategy involves the catalytic enantioselective synthesis of axially chiral imidazoles, which are conformationally stable. This has been achieved through a cation-directed desymmetrization of an achiral imidazole anion using a chiral catalyst, allowing for the preparation of new chiral ligands and compounds. nih.gov
Generation and Analysis of Related Compounds and Impurities in Synthesis Research
During the synthesis of any pharmaceutical compound, the formation of impurities is inevitable. These can arise from starting materials, intermediates, side reactions, or degradation of the final product. The identification, quantification, and control of these impurities are critical for ensuring the quality and safety of the active pharmaceutical ingredient.
In the synthesis of imidazole derivatives, potential impurities include:
Positional Isomers: During the initial synthesis of the imidazole core, substituted isomers can form. For example, in the synthesis of a methylimidazole, both 4-methylimidazole (B133652) and 5-methylimidazole can be produced, which exist in a tautomeric equilibrium. nih.gov
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.
By-products of Side Reactions: In the multi-step synthesis of complex analogues, side reactions such as over-alkylation or elimination can occur. For example, during the N-alkylation of imidazole, dialkylation could potentially occur.
Analytical techniques are essential for detecting and quantifying these impurities. High-performance liquid chromatography (HPLC) is the most common method used for this purpose. cmes.org A robust HPLC method typically involves:
A suitable stationary phase, such as a C18 (ODS) column.
A mobile phase optimized for separation, which may consist of an organic solvent like acetonitrile (B52724) and an aqueous buffer or ionic reagent solution. cmes.org
A detector, commonly a UV or diode array detector, set to a wavelength where the main compound and its impurities absorb light (e.g., 210 nm). cmes.org
Such methods are developed to be accurate, sensitive, and reproducible, allowing for the rapid determination of the main compound and related impurities in reaction solutions throughout the production process. cmes.org
Advanced Structural and Conformational Studies of the Chemical Compound and Analogues
Spectroscopic Characterization Techniques in Research (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods are indispensable tools for confirming the identity and elucidating the structure of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole and related compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to determine the carbon-hydrogen framework of a molecule. In analogues such as Econazole (B349626), ¹H-NMR studies help identify the chemical environment of each proton. nih.gov The aromatic protons on the dichlorophenyl and chlorophenyl rings, along with the protons of the imidazole (B134444) ring, typically appear in the downfield region of the spectrum (approximately 6.75–8.39 ppm). nih.gov Protons on the ethyl bridge and benzyl (B1604629) group manifest in the upfield region. nih.gov For instance, the benzylic protons in certain imidazole-bearing oximino ethers appear between 5.13–5.29 ppm. nih.gov NOE (Nuclear Overhauser Effect) experiments can further reveal the spatial proximity of protons, aiding in the structural determination of complexes. nih.gov
| Proton Type | Typical Chemical Shift (δ) in ppm |
|---|---|
| Imidazole Ring Protons | 6.75 - 8.39 |
| Aromatic Ring Protons | 6.75 - 8.39 |
| Benzylic Protons (-O-CH₂) | 5.13 - 5.29 |
| Aliphatic Protons (ethylene bridge) | 3.14 - 4.29 |
Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibration of specific chemical bonds. For Econazole nitrate (B79036), a close analogue, characteristic peaks have been identified that confirm its structural features. researchgate.netsaspublishers.com These spectra provide evidence for the various stretching and bending vibrations within the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H Aromatic Stretching | 3086 |
| C=C Aromatic Stretching | 1596 |
| -NO₂ Stretching | 1538 |
| C-O Ether Stretching | 1089 |
| C-Cl Stretching | 674 |
Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. Techniques such as tandem mass spectrometry (MS/MS) and Quadrupole time-of-flight (Q-Tof) mass spectrometry have been used in the analysis of econazole, allowing for the sensitive detection and potential identification of the parent compound and its metabolites. fda.gov The fragmentation patterns observed in GC-MS analysis can serve as a molecular fingerprint, helping to confirm the structure of the analyte. nih.gov
X-ray Crystallography for Molecular Architecture Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.
Studies on analogues of this compound have successfully employed single-crystal X-ray analysis to elucidate their molecular structures. nih.govresearchgate.net For example, the crystal structure of a new oximino ether bearing an imidazole nucleus was determined, revealing its (E)-configuration and detailed geometric parameters. nih.govnih.gov This compound was found to crystallize in the monoclinic system with the space group P2₁/c. nih.govnih.gov Similarly, the crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine (B14180299), another imidazole derivative, was also confirmed to be monoclinic with a P2₁/c space group. researchgate.net A study of Miconazole (B906), another important analogue, also utilized single-crystal X-ray diffractometry to investigate its cocrystal forms. rsc.org This research highlights the crucial role of X-ray crystallography in establishing the absolute configuration and solid-state conformation of these complex molecules.
| Parameter | (E)-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one O-benzyl oxime nih.gov | (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine researchgate.net |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 18.7879(14) | 13.4292(3) |
| b (Å) | 5.8944(4) | 8.8343(2) |
| c (Å) | 16.7621(12) | 11.1797(3) |
| β (°) | 93.063(3) | 108.873(2) |
| Volume (ų) | 1855.5(2) | 1256.09(5) |
| Z | 4 | 4 |
Conformational Analysis and its Relevance to Molecular Interactions
The conformational landscape of imidazole analogues is complex due to the presence of multiple rotatable bonds. X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. A notable study on the nitrate salt of Miconazole revealed the presence of two independent molecules within the asymmetric unit of the crystal, with each molecule exhibiting a different conformation. researchgate.net This finding directly illustrates the conformational flexibility inherent in this class of compounds.
The relevance of these conformations to molecular interactions is a key area of research. For example, ¹H-NMR and molecular modeling studies on the inclusion complex of econazole with α-cyclodextrin demonstrated that two different conformations of the complex can coexist. nih.gov The specific conformation depends on which of the two phenyl rings of econazole is included within the cyclodextrin (B1172386) cavity. nih.gov Molecular modeling helps to identify the most energetically favorable conformations that align with experimental data. nih.gov
Furthermore, the interaction of these compounds with transport proteins like human serum albumin (HSA) is conformation-dependent. A comparative study between Miconazole and Econazole investigated their binding mechanisms with HSA using molecular docking simulations. nih.gov The results indicated that the two closely related analogues prefer different binding sites on the protein, a distinction driven by their structural and conformational differences. nih.gov Such studies are crucial for understanding the molecular basis of a compound's activity and disposition.
Mechanistic Investigations of Biological Activities of 1 2,4 Dichlorobenzyl Oxy 1h Imidazole Derivatives
Antifungal Mechanisms at the Molecular Level
The antifungal efficacy of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole derivatives is primarily fungistatic at lower concentrations and can become fungicidal at higher concentrations. nih.gov This activity is achieved through a combination of mechanisms that disrupt essential fungal cell processes, leading to growth inhibition and, ultimately, cell death.
Ergosterol (B1671047) Biosynthesis Inhibition Pathways (e.g., CYP450 14α-lanosterol demethylase)
The principal mechanism of action for imidazole (B134444) derivatives is the disruption of ergosterol biosynthesis. wikipedia.orgnih.govstudysmarter.co.uk Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.com
These compounds specifically target and inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. biomolther.orgresearchgate.net This enzyme is a member of the cytochrome P450 family, often designated as CYP51 or Erg11p. mdpi.comnih.gov The nitrogen atom in the imidazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting its substrate, lanosterol, into the next intermediate. mdpi.comnih.gov
This inhibition has two major consequences:
Depletion of Ergosterol : The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane. biomolther.org
Accumulation of Toxic Sterol Precursors : The enzymatic block leads to the intracellular accumulation of 14α-methylated sterols, such as lanosterol. tandfonline.comnih.gov These abnormal sterols become incorporated into the fungal membrane, further disrupting its architecture and leading to increased permeability and impaired transport functions. mdpi.comtandfonline.com
This targeted inhibition of a fungal-specific pathway is a key reason for the selective toxicity of these compounds. mdpi.com While a human homolog of CYP51 exists, azole antifungals generally exhibit a higher affinity for the fungal enzyme. uzh.ch
Peroxidase Inhibition and Cellular Peroxide Accumulation
Beyond their effects on sterol synthesis, certain imidazole derivatives like miconazole (B906) can induce oxidative stress within the fungal cell. drugbank.comtandfonline.com This secondary mechanism contributes significantly to their fungicidal activity. tandfonline.com These compounds have been shown to inhibit fungal catalase and peroxidase enzymes. nih.govtandfonline.com These enzymes are crucial for detoxifying reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are natural byproducts of aerobic metabolism.
By inhibiting these protective enzymes, the imidazole derivatives cause an intracellular accumulation of toxic levels of H₂O₂ and other ROS. nih.govtandfonline.com The buildup of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to fungal cell death through apoptosis. drugbank.comtandfonline.comoup.com There is a strong inverse correlation between the minimum inhibitory concentration (MIC) of miconazole and the level of ROS production in Candida species, indicating that ROS generation is an important mediator of its antifungal effect.
Membrane Barrier Function Disruption
The direct consequence of ergosterol depletion and the incorporation of toxic sterol precursors is a severe disruption of the fungal cell membrane's barrier function. nih.govnih.gov The altered membrane becomes abnormally permeable, losing its ability to maintain proper ion gradients and retain essential intracellular components. drugbank.comnih.gov This leads to the leakage of small molecules and ions, disruption of membrane-bound enzyme activity, and ultimately, cell necrosis. drugbank.comnih.gov This direct membrane damage is considered a key component of the fungicidal effect observed at higher concentrations of the drugs. nih.gov
Mechanisms of Action Against Specific Fungal Strains (e.g., Candida albicans, Candida glabrata)
The efficacy of this compound derivatives can vary between different fungal species due to intrinsic and acquired resistance mechanisms.
Candida albicans : Against C. albicans, the primary pathogenic yeast, these derivatives effectively inhibit ergosterol biosynthesis as described above. nih.gov Miconazole has also been shown to inhibit the transformation of C. albicans blastospores into their invasive hyphal form, a critical step in its pathogenicity. nih.gov This action may facilitate clearance of the infection by host immune cells. nih.gov Furthermore, the induction of ROS is a key part of the fungicidal activity of miconazole against C. albicans. tandfonline.comtandfonline.com
Candida glabrata : C. glabrata is known for its intrinsically lower susceptibility and its ability to rapidly develop resistance to azole antifungals. dovepress.comoup.com While the drug target (Erg11p) remains the same, resistance in C. glabrata is often mediated by the overexpression of drug efflux pumps. nih.govnih.gov These pumps, belonging to the ATP-binding cassette (ABC) transporter family (e.g., CgCDR1, CgCDR2) and the major facilitator superfamily, actively expel the antifungal drug from the cell, preventing it from reaching its target enzyme at an effective concentration. dovepress.comnih.govnih.gov Mutations in the gene encoding the transcription factor CgPDR1 are often responsible for the upregulation of these efflux pumps. dovepress.com Consequently, higher concentrations of the drug may be required to inhibit the growth of C. glabrata compared to susceptible C. albicans strains.
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Candida albicans | Miconazole | Fungistatic at low concentrations, fungicidal at high concentrations | nih.gov |
| Candida albicans (SC5314) | 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | <0.03 | nih.gov |
| Candida albicans (CA98001) | (-)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | 0.000256 | nih.gov |
| Candida krusei | (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | High activity reported | nih.gov |
| Candida glabrata | (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | High activity reported | nih.gov |
Broad-Spectrum Antimicrobial Activity Beyond Fungi
The biological activity of imidazole derivatives is not limited to fungi. Many compounds within this class also demonstrate notable efficacy against certain types of bacteria, particularly Gram-positive organisms. drugbank.comnano-ntp.com
Activity Against Gram-Positive Bacteria
Several imidazole derivatives, including miconazole, have been shown to possess significant antibacterial activity against a range of Gram-positive bacteria. nih.govnih.gov This includes clinically important species such as Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains, MRSA), Streptococcus pyogenes, and Enterococcus species. nih.govjmb.or.krresearchgate.net
The mechanism of antibacterial action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and loss of cellular integrity. nano-ntp.commdpi.com Studies have reported MIC values for miconazole against various Gram-positive bacteria that are well within concentrations achievable in topical formulations. nih.govresearchgate.net For instance, MICs against Staphylococcus aureus have been reported in the range of 0.78 to 6.25 µg/mL. nih.govresearchgate.net This broad-spectrum activity makes these compounds potentially useful in treating mixed infections involving both fungi and susceptible bacteria. nih.gov
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA) | Miconazole | 0.78 - 6.25 | nih.gov |
| Staphylococcus aureus (MRSA) | Miconazole | 0.78 | jmb.or.kr |
| Canine MRSA | Miconazole | 4 - 8 | nih.gov |
| Streptococcus pyogenes | Miconazole | 0.78 - 1.563 | nih.gov |
| Enterococcus spp. | Miconazole | 0.78 - 6.25 | nih.gov |
| Bacillus subtilis | Imidazolium salt derivative (Compound 3b) | 4 (MBC) | mdpi.com |
Exploration of Other Antimicrobial Properties
While the antifungal prowess of imidazole derivatives is well-documented, research has extended to their efficacy against other microbial pathogens. Investigations have revealed that the antimicrobial spectrum of these compounds is not limited to fungi, with various derivatives exhibiting activity against a range of bacteria and protozoa. The precise mechanisms are believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic pathways, leading to a broad-based antimicrobial effect.
Antiproliferative and Anticancer Mechanisms
The potential of this compound derivatives as anticancer agents is a burgeoning area of research. Their ability to thwart the proliferation of cancer cells is attributed to a multi-pronged attack on key cellular processes essential for tumor growth and survival.
Inhibition of Heme Oxygenases (HO-1, HO-2)
A significant mechanism underlying the antiproliferative effects of these imidazole derivatives is their ability to inhibit heme oxygenase (HO) enzymes, particularly HO-1 and HO-2. nih.govresearchgate.net HO-1 is often overexpressed in tumors, where it plays a cytoprotective role, shielding cancer cells from oxidative stress and apoptosis. nih.gov By inhibiting HO-1, these compounds can render cancer cells more susceptible to therapeutic interventions.
The inhibitory action is typically mediated by the imidazole nucleus, which coordinates with the heme iron within the enzyme's active site. nih.gov The hydrophobic portions of the molecule, such as the dichlorobenzyl group, further anchor the inhibitor within the enzyme's binding pocket. nih.govtandfonline.com Researchers have synthesized and tested various imidazole derivatives, demonstrating a range of potencies and selectivities for HO-1 versus HO-2. nih.govresearchgate.net This differential inhibition is often influenced by the nature of the linker between the imidazole ring and the hydrophobic group. researchgate.net
| Compound Type | Target Enzyme(s) | Observed Effect |
| Arylethanolimidazoles | HO-1 | Potent and selective inhibition. tandfonline.com |
| Aryloxyalkyl imidazole derivatives | HO-1, HO-2 | Cytotoxicity in prostate and breast cancer cell lines. researchgate.net |
| Pentyl imidazole derivatives | HO-2 | Preferential inhibition over HO-1. researchgate.net |
Induction of Apoptosis Pathways (e.g., Caspase Activation)
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Derivatives of this compound have been shown to trigger apoptotic cascades through various mechanisms. tandfonline.com
Studies on different imidazole-based compounds have revealed their capacity to modulate the expression of key apoptotic proteins. nih.govresearchgate.net For instance, treatment of cancer cells with certain imidazole derivatives has led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases.
The activation of executioner caspases, such as caspase-3, is a pivotal step in the apoptotic process. nih.gov Research has demonstrated that treatment with specific imidazole compounds can significantly increase the expression and activity of caspase-3 in cancer cells, leading to the cleavage of cellular substrates and the orderly dismantling of the cell. nih.gov
| Apoptotic Marker | Effect of Imidazole Derivatives | Consequence |
| Bax/Bcl-2 Ratio | Increased | Promotes mitochondrial membrane permeabilization. nih.govresearchgate.net |
| Caspase-3 | Activation/Increased Expression | Execution of apoptosis. nih.gov |
| Pre-G1 Phase Cell Population | Increased | Indication of apoptotic DNA fragmentation. researchgate.net |
Interference with Deoxyribonucleic Acid Synthesis and Cell Growth Regulation
Beyond inducing apoptosis, these compounds can also halt the relentless division of cancer cells by interfering with DNA synthesis and cell cycle progression. A primary mechanism in this regard is the inhibition of DNA topoisomerases. nih.govtandfonline.com These enzymes are essential for resolving topological challenges in DNA during replication and transcription. nih.gov By inhibiting topoisomerases, imidazole derivatives can introduce DNA strand breaks, ultimately leading to cell cycle arrest and cell death. nih.govindianchemicalsociety.com
Several imidazole-containing compounds have been identified as potent inhibitors of both topoisomerase I and II. nih.govindianchemicalsociety.com This dual inhibitory activity is a desirable trait in an anticancer agent, as it can circumvent resistance mechanisms that may arise from the inhibition of a single isoform. indianchemicalsociety.com
Furthermore, these derivatives can induce cell cycle arrest at various checkpoints, notably the G1/S and G2/M transitions. nih.govmdpi.com By preventing cells from entering the DNA synthesis (S) phase or mitosis (M), these compounds effectively halt proliferation. This cell cycle arrest is often a prelude to apoptosis. researchgate.net
Evaluation in Cancer Cell Lines and Preclinical Models
The anticancer potential of this compound derivatives has been substantiated through extensive evaluation in a variety of cancer cell lines. These in vitro studies have demonstrated the cytotoxic and antiproliferative effects of these compounds against a broad spectrum of human cancers.
For instance, various imidazole derivatives have shown significant activity against cell lines derived from breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC3, DU-145, LNCaP), colon cancer (HCT-116, SW480), and lung cancer (A549). researchgate.netnih.govmdpi.com The IC50 values, representing the concentration required to inhibit 50% of cell growth, often fall within the low micromolar range, indicating potent anticancer activity. nih.govmdpi.com
Modulation of Cellular Receptors and Signal Transduction Pathways (e.g., Dopamine Receptors, Adrenoceptors, Histaminic Receptors)
The biological activity of this compound and its analogs is not limited to their direct cytotoxic effects. These compounds can also modulate the function of various cellular receptors and signaling pathways, which can have profound physiological consequences.
The imidazole core is a well-known pharmacophore that can interact with a variety of receptors, including G-protein coupled receptors (GPCRs). While specific data on the direct interaction of this compound with dopamine, adrenoceptors, and histaminic receptors is limited, the broader class of imidazole-containing compounds has been shown to exhibit such activities. For example, the imidazole moiety is a key component of histamine (B1213489), an endogenous ligand for histamine receptors.
Furthermore, the antiproliferative effects of some imidazole derivatives have been linked to the downregulation of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. unl.edu By inhibiting these pathways, the compounds can sensitize cancer cells to apoptosis and inhibit their growth.
Enzyme Inhibition Beyond Primary Therapeutic Targets
While the primary therapeutic action of this compound, commonly known as econazole (B349626), is the inhibition of fungal lanosterol 14-alpha-demethylase, a crucial enzyme in ergosterol biosynthesis, a growing body of research has illuminated its inhibitory effects on a variety of other enzymes. nih.govpatsnap.com These "off-target" interactions are significant as they may contribute to the compound's broader biological activity profile and suggest potential for therapeutic applications beyond mycoses. This section will detail the mechanistic investigations into the inhibition of these secondary enzyme targets by this compound and its derivatives.
A notable area of investigation has been the compound's effect on signaling pathways implicated in cancer. Research has identified econazole as a novel inhibitor of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, which is often dysregulated in cancer, promoting cell proliferation and survival. nih.govresearchgate.netnih.gov In studies on non-small-cell lung cancer (NSCLC) cell lines, econazole was found to decrease the phosphorylation of AKT and the expression of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. nih.govnih.govresearchgate.net Furthermore, in a cell-free system, econazole directly inhibited the kinase activity of PI3Kα with a determined half-maximal inhibitory concentration (IC50). nih.gov This inhibition of the PI3K/AKT pathway has been shown to induce apoptosis in lung cancer cells and reverse adriamycin resistance in breast cancer cells. nih.govnih.gov
| Compound | Enzyme | Assay System | IC50 (nM) | Reference |
|---|---|---|---|---|
| Econazole | PI3Kα | Cell-free | 79.29 ± 6.97 | nih.gov |
Beyond its potential anticancer effects, this compound has demonstrated activity against enzymes crucial for the viability of pathogenic bacteria. Specifically, it has been identified as an inhibitor of CYP121, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis. nih.govnih.gov The inhibition of CYP121 by econazole correlates with its antimycobacterial activity, including against multi-drug resistant strains. nih.govresearchgate.net This suggests a potential role for econazole and its derivatives in the development of new anti-tuberculosis therapies.
The inhibitory effects of econazole also extend to enzymes involved in mammalian steroidogenesis. Studies have shown that it can disrupt the production of steroids by inhibiting 17α-hydroxylase/17,20-lyase (P450c17), an enzyme responsible for the conversion of progesterone (B1679170) to androstenedione. nih.gov Additionally, econazole has been found to post-transcriptionally decrease the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is critical for the transport of cholesterol into the mitochondria—the rate-limiting step in steroid hormone synthesis. nih.gov
Furthermore, research has indicated that econazole can modulate inflammatory pathways through the inhibition of enzymes involved in prostanoid biosynthesis. In osteoblast-like cells, econazole was shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The inhibitory concentration for this effect was determined, highlighting another distinct off-target enzymatic interaction.
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
|---|---|---|---|---|
| Econazole | UMR-106 (rat osteosarcoma) | Arachidonic Acid | <1 | nih.gov |
The broad-spectrum inhibitory activity of azole compounds against various cytochrome P450 enzymes is a well-documented phenomenon, and econazole is no exception. drugbank.com Its chemical structure facilitates interaction with the heme-cofactor of these enzymes, leading to the inhibition of a range of P450s beyond the fungal lanosterol 14-alpha-demethylase. biorxiv.org This promiscuity underscores the importance of further research to fully characterize the enzymatic inhibition profile of this compound and its derivatives to better understand their diverse biological effects and potential therapeutic applications.
Structure Activity Relationship Sar and Pharmacophore Elucidation of Imidazole Derivatives
Impact of Substituent Position and Functional Group Variations
The biological activity of imidazole (B134444) derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the linker region. Structure-activity relationship studies have consistently shown that the arrangement of functional groups is critical for potent antifungal efficacy. For instance, in the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol series, the presence of the imidazole ring is essential for activity. Modifications to this core, such as the introduction of methyl or dichloro groups onto the imidazole ring itself, can lead to a significant reduction or complete loss of antifungal activity.
Furthermore, the linker connecting the imidazole and the dichlorophenyl rings plays a crucial role. Most potent antifungal agents in this class possess a two-carbon bridge between these two moieties. Variations in this linker, such as extending it to a three-carbon chain, have been explored, but often result in decreased activity. The nature of the functional group on the benzylic carbon is also a key determinant of potency. For example, the conversion of a hydroxyl group to an azido (B1232118) group in some conazole derivatives has been shown to modulate the antifungal spectrum and activity, particularly against resistant strains.
Role of Halogenation Patterns on Biological Potency and Selectivity
Halogenation of the benzyl (B1604629) and phenyl rings is a hallmark of many potent azole antifungal agents, and the specific pattern of halogen substitution significantly impacts their biological potency and selectivity. The 2,4-dichloro substitution pattern on the phenyl ring, as seen in 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole and its close relatives like econazole (B349626) and isoconazole, is a recurring motif associated with broad-spectrum and potent antifungal activity.
Identification of Key Pharmacophoric Elements for Specific Activities (e.g., Antifungal, Anticancer)
Antifungal Activity: The essential pharmacophoric features for the antifungal activity of azole derivatives have been well-established through numerous studies. The core pharmacophore consists of a nitrogen-containing five-membered heterocyclic ring (imidazole or triazole) and one or more aromatic rings. The N-3 (for imidazoles) or N-4 (for triazoles) atom of the azole ring is a critical element, as it coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme, thereby inhibiting its function. ovid.com
For compounds related to this compound, the key pharmacophoric elements include:
An azole ring: The imidazole moiety is essential for coordinating with the heme iron of CYP51.
A dichlorinated phenyl ring: The 2,4-dichlorophenyl group provides crucial hydrophobic interactions within the active site of the enzyme.
A flexible linker: An ether linkage and a two-carbon chain separate the azole and the dichlorophenyl moieties, allowing the molecule to adopt the correct conformation for binding.
Comparative Analysis with Structurally Similar Azole Compounds (e.g., Econazole, Isoconazole, Tioconazole)
Econazole, isoconazole, and tioconazole (B1681320) are all imidazole antifungal agents that share a high degree of structural similarity with the core molecule this compound. Their subtle structural differences, however, lead to variations in their antifungal spectrum and potency.
Econazole: Chemically, econazole is 1-[2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. It differs from the core structure by the presence of an additional chlorine atom on the benzyl group at the para-position. This modification contributes to its broad-spectrum antifungal activity. creative-peptides.comnih.gov
Tioconazole: Tioconazole features a thienyl ring instead of a dichlorobenzyl group, with its chemical name being 1-[2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. The replacement of the phenyl ring with a bioisosteric thiophene (B33073) ring alters its physicochemical properties and can affect its antifungal activity and spectrum.
A comparative study of eight azole derivatives, including econazole, isoconazole, and tioconazole, against Candida albicans showed that they all possess potent antifungal activity, with geometric mean MIC values in the range of 0.008-0.390 µg/mL. nih.gov Based on their effects on the ultrastructure of C. albicans, econazole, isoconazole, and tioconazole were grouped together, suggesting a similar mechanism of action at the cellular level. nih.gov
| Compound | Key Structural Difference from this compound | Reported Antifungal Activity Range (MIC in µg/mL) |
|---|---|---|
| Econazole | Presence of a 4-chloro substituent on the benzyl group | 0.016-16 against various Candida species nih.gov |
| Isoconazole | Presence of 2,6-dichloro substituents on the benzyl group | Geometric mean MIC of 0.008-0.390 against Candida albicans nih.gov |
| Tioconazole | Replacement of the dichlorobenzyl group with a 2-chloro-3-thienylmethyl group | Geometric mean MIC of 0.008-0.390 against Candida albicans nih.gov |
In Silico Studies for Structure-Based Drug Design
Computational methods, including molecular docking and pharmacophore modeling, are invaluable tools for understanding the molecular basis of action of azole antifungals and for the rational design of new, more potent inhibitors.
Molecular Docking: Molecular docking studies have been instrumental in elucidating the binding mode of azole derivatives within the active site of fungal CYP51. These studies confirm that the N-3 of the imidazole ring coordinates with the heme iron atom. The dichlorophenyl group typically occupies a hydrophobic pocket within the active site, forming favorable van der Waals interactions with surrounding amino acid residues. The remainder of the molecule, including the benzyl ether portion, adopts a conformation that maximizes interactions with the enzyme's access channel. By visualizing these interactions, researchers can rationally design modifications to the lead structure to improve binding affinity and selectivity. For instance, docking studies can guide the introduction of new substituents that can form additional hydrogen bonds or hydrophobic interactions with the protein, leading to enhanced inhibitory potency.
Advanced Analytical Methodologies for Research and Purity Assessment of the Chemical Compound
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a cornerstone technique for the analysis of imidazole-containing compounds. The development of a selective and sensitive HPLC method is fundamental for accurately determining the purity of "1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole" and for quantifying it in research samples. Method development often involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve the best separation and sensitivity.
For imidazole (B134444) derivatives, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. oup.com UV detection is frequently used, with the wavelength selected based on the compound's maximum absorbance. oup.com For instance, a sensitive method for the analysis of miconazole (B906), a structurally related compound, utilized a C18 column with a mobile phase of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297), with UV detection at 235 nm. oup.com
The following table outlines typical HPLC parameters that could be adapted for the analysis of "this compound," based on methods developed for similar imidazole antifungal agents.
Table 1: Example HPLC Parameters for Imidazole Compound Analysis
| Parameter | Condition |
|---|---|
| Column | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) oup.com |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Acetate (1.5% w/v) (30:32:38 v/v/v) oup.com |
| Flow Rate | 2.5 mL/min oup.com |
| Detection | UV at 235 nm oup.com |
| Column Temperature | Ambient |
Since "this compound" possesses a chiral center, it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, it is often necessary to separate and quantify them. Chiral HPLC is the most widely used technique for this purpose. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of chiral antimycotic drugs. researchgate.netresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. researchgate.net For example, a study on the enantiomeric separation of miconazole successfully utilized a Lux Cellulose-3 column with methanol as the mobile phase. researchgate.net
The development of a chiral HPLC method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.
Table 2: Example Chiral HPLC Systems for Separation of Imidazole Enantiomers
| Chiral Stationary Phase | Mobile Phase | Application |
|---|---|---|
| Lux Cellulose-3 | Methanol | Enantioselective separation of miconazole researchgate.net |
| Astec Cyclobond | Acetonitrile:Water (0.2% HCOOH) (20:80, v/v) | Enantioresolution of econazole (B349626) researchgate.net |
| Chiralpak IG-3 | Not specified | Separation of various pharmaceuticals nih.gov |
Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. HPLC is the method of choice for detecting and quantifying impurities in "this compound." The goal is to develop a method that can separate the main compound from all potential impurities, which may include starting materials, by-products, and degradation products. pharmaffiliates.com
A well-developed HPLC method for impurity profiling should be able to resolve structurally similar impurities. For instance, in the analysis of miconazole, several related compounds have been identified as potential impurities. oup.com A gradient elution method may be necessary to separate all impurities with different polarities in a single run. The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). oup.com
Stability Studies in Research Settings Relevant to Degradation Pathways
Stability testing is essential to understand how the quality of a chemical compound varies under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the compound's intrinsic stability. scholarsresearchlibrary.comnih.gov These studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and heat. scholarsresearchlibrary.com
For imidazole derivatives, hydrolysis and oxidation are common degradation pathways. scholarsresearchlibrary.comnih.gov For example, studies on miconazole nitrate (B79036) showed degradation under acidic, basic, and oxidative conditions. scholarsresearchlibrary.com The imidazole moiety itself can be susceptible to oxidation. nih.gov HPLC is used to separate and quantify the parent compound and its degradation products. The development of a stability-indicating HPLC method is crucial, which is a validated method that can accurately measure the decrease in the active ingredient's concentration due to degradation. researchgate.netscholarsresearchlibrary.com
Table 3: Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway for Imidazole Compounds |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heat | Cleavage of ether linkage |
| Base Hydrolysis | 0.1 M NaOH, heat | Cleavage of ether linkage, imidazole ring opening nih.gov |
| Oxidation | 3-30% H₂O₂, heat | N-oxidation of the imidazole ring nih.gov |
| Photolysis | Exposure to UV or fluorescent light | Photolytic cleavage or rearrangement nih.gov |
| Thermal Degradation | Dry heat, high humidity | General decomposition |
Development of Robust and Sensitive Analytical Procedures for Research Samples
Developing robust and sensitive analytical procedures is paramount for reliable analysis in a research environment. A robust method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. oup.com Sensitivity, defined by the limit of detection (LOD) and limit of quantification (LOQ), is crucial for analyzing trace amounts of the compound or its impurities. nih.govijpca.org
For imidazole compounds, methods with low LOD and LOQ have been developed. For example, an HPLC method for 1H-4-substituted imidazole compounds reported an LOD of less than 1.0 ng/mL and an LOQ of 10 ng/mL. nih.gov Achieving such sensitivity often involves optimizing the detector settings and sample preparation procedures. The use of highly efficient columns with smaller particle sizes (e.g., sub-2 µm) can also enhance both resolution and sensitivity. oup.com
Validation of the analytical method is a critical step to ensure its suitability for its intended purpose. This involves a series of experiments to demonstrate the method's linearity, precision, accuracy, specificity, and robustness. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
